2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound “2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide, a pyrazolo[3,4-d]pyrimidine ring, and a furan ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring and the pyrazolo[3,4-d]pyrimidine ring are aromatic, which means they are particularly stable and can participate in π-π interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives have demonstrated their potential as anticancer and anti-5-lipoxygenase agents. These compounds, including 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, are synthesized through various chemical reactions and evaluated for their cytotoxicity against cancer cell lines and inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammation. The structure-activity relationship (SAR) analysis provides insights into the chemical features contributing to their biological activities (Rahmouni et al., 2016).
Antiviral Applications
Research on benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, reveals a new synthesis route offering remarkable antiavian influenza virus activity. These compounds were synthesized through various steps, starting from benzoyl isothiocyanate and proceeding through alkylation and hydrazine reactions. Their in vitro evaluation against the influenza A virus subtype H5N1 highlighted several compounds with significant antiviral activities, indicating their potential as antiviral agents (Hebishy et al., 2020).
Antibacterial and Insecticidal Potential
The microwave irradiative cyclocondensation approach for synthesizing pyrimidine linked pyrazole heterocyclics, followed by their evaluation for insecticidal and antibacterial potential, suggests a significant application in developing new agrochemical and pharmaceutical agents. These compounds exhibit promising activity against various microorganisms and pests, indicating their potential use in combating infectious diseases and agricultural pests (Deohate & Palaspagar, 2020).
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c20-16-6-2-1-5-14(16)19(27)21-7-8-26-18-15(11-25-26)17(23-12-24-18)22-10-13-4-3-9-28-13/h1-6,9,11-12H,7-8,10H2,(H,21,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMIGAKWGGFPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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